molecular formula C22H20N2O3S B14966050 2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B14966050
M. Wt: 392.5 g/mol
InChI Key: IYJPZJGIOLVZHO-UHFFFAOYSA-N
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Description

2-(2-FURYL)-5-[4-(METHYLSULFANYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER is a complex organic compound that features a unique structure combining furan, phenyl, and pyrazolo[1,5-c][1,3]benzoxazin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-5-[4-(METHYLSULFANYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenyl intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-5-[4-(METHYLSULFANYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the phenyl ring produces cyclohexyl derivatives.

Scientific Research Applications

2-(2-FURYL)-5-[4-(METHYLSULFANYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-5-[4-(METHYLSULFANYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-FURYL)-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER: Lacks the methylsulfanyl group, resulting in different chemical properties.

    2-(2-FURYL)-5-[4-(METHYLSULFANYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER: Has an ethyl group instead of a methyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the methylsulfanyl group in 2-(2-FURYL)-5-[4-(METHYLSULFANYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER imparts unique chemical and biological properties, making it distinct from similar compounds

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(furan-2-yl)-7-methoxy-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H20N2O3S/c1-25-20-6-3-5-16-18-13-17(19-7-4-12-26-19)23-24(18)22(27-21(16)20)14-8-10-15(28-2)11-9-14/h3-12,18,22H,13H2,1-2H3

InChI Key

IYJPZJGIOLVZHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC=C(C=C5)SC

Origin of Product

United States

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